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molecular formula C15H18O5 B1364597 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid CAS No. 92174-21-5

4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid

Cat. No. B1364597
M. Wt: 278.3 g/mol
InChI Key: KJWAXBUYXXCQOC-UHFFFAOYSA-N
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Patent
US05424268

Procedure details

4-(4-Hydroxybutoxy)benzoic acid (prepared by the method of Whitcombe et al., Polymer Comm., 32, 380-381 (1991)) was esterified with methacrylic acid by the method described in Portugall et al., Makromol. Chem 183, 2311 (1982) to give an oil which was precipitated into water, filtered, dried and recrystallized from 2-propanol to give 4-(4-methacryloxybutoxy)benzoic acid, melting point 103°-106° C. acid was converted to the desired acid chloride by the method described in the aforementioned Portugall et al. paper; the acid chloride was obtained as a clear, colorless oil, which was recrystallized from dry hexanes to give the final product (84% yield) as fluffy white needles, melting point 30°-31° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.[C:16](O)(=[O:20])[C:17]([CH3:19])=[CH2:18]>>[C:16]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)(=[O:20])[C:17]([CH3:19])=[CH2:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Chem 183, 2311 (1982) to give an oil which
CUSTOM
Type
CUSTOM
Details
was precipitated into water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCCCOC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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